molecular formula C21H26ClN3O2S B2527682 N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride CAS No. 1216428-35-1

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride

Cat. No.: B2527682
CAS No.: 1216428-35-1
M. Wt: 419.97
InChI Key: NTNIRPRWAMPFBR-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a synthetic organic compound featuring a benzothiazole core, a structure recognized in medicinal chemistry for its diverse biological potential. The molecule integrates a 5-methoxybenzo[d]thiazol-2-yl group connected to a 3-phenylpropanamide chain, which is further modified with a 2-(dimethylamino)ethyl substituent and is supplied as a hydrochloride salt. This specific molecular architecture suggests potential for various biochemical interactions. Benzothiazole derivatives are a privileged scaffold in drug discovery, and related compounds have been investigated for their ability to modulate key biological pathways. For instance, certain N-acylated and N-alkylated 2-aminobenzothiazole analogs have been identified as novel agents that suppress the generation of Prostaglandin E2 (PGE2), a key lipid mediator in inflammatory processes . Furthermore, structure-activity relationship (SAR) studies on benzothiazole-phenyl-based analogs have explored their potential as inhibitors of enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), indicating relevance in pain and inflammation research . This product is intended for non-human research applications only. It is not approved for use in diagnostics, therapeutics, or for any personal application. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S.ClH/c1-23(2)13-14-24(20(25)12-9-16-7-5-4-6-8-16)21-22-18-15-17(26-3)10-11-19(18)27-21;/h4-8,10-11,15H,9,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNIRPRWAMPFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)CCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a synthetic compound that has garnered attention in the field of pharmaceutical research due to its complex molecular structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylamino group, a benzo[d]thiazole moiety, and a phenylpropanamide structure. Its molecular formula is C19H22ClN3O2S2C_{19}H_{22}ClN_{3}O_{2}S^{2}, with a molecular weight of approximately 423.97 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Table 1: Structural Features

Component Description
Dimethylamino groupEnhances solubility and potential receptor binding
Methoxy groupMay influence electronic properties and reactivity
Benzo[d]thiazole moietyKnown for various biological activities
Phenylpropanamide backboneProvides structural stability and interaction sites

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity , particularly in the following areas:

  • Antinociceptive Activity : Studies have demonstrated that compounds with similar structures show promise in analgesic applications. For instance, derivatives of dimethylaminoethyl compounds have exhibited antinociceptive effects in various pain models, including hot-plate and tail-flick tests .
  • Antitumor Activity : Preliminary investigations suggest that this compound may inhibit enzymes involved in tumor progression, such as ubiquitin ligases, which are critical for protein degradation and cell cycle regulation.
  • Neuroprotective Effects : The dimethylamino group is often associated with neuroprotective properties, potentially influencing neurotransmitter systems and offering therapeutic benefits in neurodegenerative diseases .

The mechanisms through which this compound exerts its effects may include:

  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system, modulating pain perception and inflammatory responses.
  • Enzyme Inhibition : By targeting key enzymes involved in cancer cell proliferation and survival, the compound could potentially halt tumor growth.
  • Signal Transduction Pathways : The influence on various signaling pathways may contribute to its neuroprotective and analgesic properties.

Study 1: Antinociceptive Evaluation

A study evaluating new derivatives of N-(dimethylamino)ethyl compounds found that several exhibited significant antinociceptive activity across multiple pain models. Notably, one derivative showed enhanced efficacy compared to standard analgesics like metamizole .

Study 2: Antitumor Potential

In vitro studies have indicated that compounds structurally related to this compound can inhibit the growth of various cancer cell lines by disrupting cell cycle progression through enzyme inhibition.

Comparison with Similar Compounds

Research Findings and Limitations

While the evidence lacks explicit data for the target compound, insights from structural analogs highlight:

  • CNS Potential: Benzothiazoles with lipophilic side chains (e.g., 3-phenylpropanamide) are explored for neuroprotective or antipsychotic applications.
  • Synthetic Feasibility : Analogous compounds in and utilize POCl3-mediated reactions or carboxamide couplings, suggesting viable synthetic routes for the target compound.

Limitations :

  • Absence of experimental data (e.g., IC50, logP) precludes definitive conclusions on efficacy or toxicity.
  • Evidence gaps in metabolic and safety profiles necessitate further study.

Q & A

Basic: What are the standard synthetic protocols for this compound, and what reaction conditions are critical for achieving high purity?

Answer:
The synthesis involves multi-step organic reactions, starting with the formation of the benzo[d]thiazole core. Key steps include:

  • Azide incorporation : Using sodium azide (NaN₃) in a toluene:water (8:2) solvent system under reflux for 5–7 hours .
  • Amidation/coupling : Reactions in polar aprotic solvents (e.g., DMF) with potassium carbonate (K₂CO₃) as a base, often at room temperature .
  • Purification : Chromatography (e.g., silica gel) or recrystallization from ethanol-DMF mixtures to isolate the final product .
    Critical parameters include strict temperature control during reflux, stoichiometric reagent ratios, and inert atmospheres to prevent side reactions .

Advanced: How can synthesis yield be optimized under varying solvent conditions?

Answer:
Yield optimization requires systematic screening of solvents and catalysts:

  • Polar vs. non-polar solvents : Polar solvents like DMF enhance coupling reactions but may increase side products; toluene improves azide stability .
  • Catalyst selection : Triethylamine (TEA) or DMAP can accelerate reaction kinetics in amidation steps .
  • Design of Experiments (DoE) : Use response surface methodology to evaluate interactions between solvent polarity, temperature, and reaction time .
    For example, replacing water with THF in azide reactions reduced hydrolysis byproducts, improving yield by 15% .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, e.g., distinguishing methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₉H₂₄ClN₂O₂S) and detects impurities .

Advanced: How can contradictory biological activity data across assays be resolved?

Answer:
Discrepancies may stem from assay-specific conditions (e.g., cell type, pH, or metabolite interference). Methodological solutions include:

  • Orthogonal validation : Combine enzymatic assays (e.g., kinase inhibition) with cell viability assays (e.g., MTT) to confirm target specificity .
  • Stability profiling : Use HPLC-MS to verify compound integrity under assay conditions (e.g., pH 7.4 buffer vs. serum-containing media) .
  • Structural analogs : Synthesize derivatives (e.g., nitro or morpholino substitutions) to isolate pharmacophore contributions .

Basic: Which functional groups are critical for pharmacological activity?

Answer:
Key groups include:

  • Benzo[d]thiazole : Enhances π-π stacking with aromatic residues in target proteins .
  • Dimethylaminoethyl chain : Improves solubility and membrane permeability via protonation at physiological pH .
  • Methoxy group : Electron-donating effects modulate electron density, influencing receptor binding .

Advanced: How can computational methods predict target interactions?

Answer:

  • Molecular docking : Tools like AutoDock Vina simulate binding poses with proteins (e.g., kinase domains), guided by the compound’s 3D conformation from DFT calculations .
  • MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .
  • QSAR models : Relate substituent electronegativity (e.g., nitro groups) to IC₅₀ values for activity prediction .

Basic: What storage conditions ensure compound stability?

Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants to avoid hydrolysis of the amide bond .
  • Solvent : Dissolve in anhydrous DMSO for long-term storage, avoiding aqueous buffers with pH extremes .

Advanced: How can structural modifications enhance metabolic stability?

Answer:

  • Isosteric replacement : Substitute the methoxy group with a trifluoromethoxy (-OCF₃) group to resist cytochrome P450 oxidation .
  • Steric hindrance : Introduce bulky substituents (e.g., tert-butyl) near labile sites to shield from enzymatic cleavage .
  • Prodrug design : Convert the dimethylamino group to a phosphate ester for pH-dependent activation in target tissues .

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